N-(2-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c21-15-7-2-1-5-13(15)11-23-17(26)12-29-20-14(6-3-9-22-20)19-24-18(25-27-19)16-8-4-10-28-16/h1-10H,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUGTSYYZBOJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 442.9 g/mol. The compound features a complex structure that includes a thiophene ring and an oxadiazole moiety, both known for their biological significance.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene rings exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess potent antibacterial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) in the low µg/mL range .
- Antitumor Activity : Compounds with similar structural features have been evaluated for their cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). These studies indicated that certain derivatives could inhibit cell proliferation effectively .
- Enzyme Inhibition : The compound may also exhibit inhibitory activity against various enzymes, including deubiquitinating enzymes and carbonic anhydrases. Such activities are crucial for developing therapeutic agents targeting specific pathways in diseases like cancer and neurodegenerative disorders .
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of oxadiazole derivatives, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values reported at 10 µg/mL and 15 µg/mL respectively .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor potential of thiophene-containing compounds revealed that this compound showed promising results in inhibiting the growth of A549 cells with an IC50 value of approximately 45 µM .
Q & A
What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and pyridine-thioacetamide moieties in this compound?
Basic Question : Focus on stepwise synthesis.
Methodological Answer :
The 1,2,4-oxadiazole ring can be synthesized via cyclization of thioamide intermediates with hydroxylamine derivatives under reflux conditions. For example, in analogous compounds, a thiophene-substituted oxadiazole was formed by reacting thiophene-2-carboxamide with hydroxylamine hydrochloride in ethanol under acidic conditions . The pyridine-thioacetamide moiety can be constructed by nucleophilic substitution: a pyridine-thiol intermediate reacts with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetone or DMF at 60–80°C .
Advanced Question : Optimizing regioselectivity in heterocyclic coupling.
Methodological Answer :
Regioselectivity challenges arise during the coupling of pyridine-thiols with chloroacetamide derivatives. Computational tools (DFT) can predict reactive sites, while experimental optimization involves varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/Cu-mediated cross-coupling). For example, steric hindrance from the 2-chlorobenzyl group may require microwave-assisted synthesis to enhance reaction efficiency .
How can structural ambiguities in the thioacetamide linkage and oxadiazole ring be resolved?
Basic Question : Standard spectroscopic techniques.
Methodological Answer :
- ¹H/¹³C NMR : The thioacetamide sulfur atom deshields adjacent protons, causing characteristic downfield shifts (e.g., CH₂S protons at δ 3.8–4.2 ppm). The oxadiazole ring protons exhibit distinct splitting patterns due to coupling with adjacent nitrogen atoms .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and fragments related to the oxadiazole ring (e.g., loss of NO or CO groups) .
Advanced Question : Differentiating tautomeric forms or positional isomers.
Methodological Answer :
X-ray crystallography is definitive for resolving tautomerism (e.g., oxadiazole vs. thiadiazole forms). For example, single-crystal analysis of a related oxadiazole-thioacetamide hybrid confirmed the 1,2,4-oxadiazole configuration via bond length analysis (C–O vs. C–N distances) . Additionally, variable-temperature NMR can detect dynamic tautomerism in solution .
What structure-activity relationships (SAR) are critical for enhancing biological activity in analogs of this compound?
Basic Question : Key substituents influencing activity.
Methodological Answer :
- Thiophene vs. Phenyl Substitutions : The thiophene-2-yl group enhances π-stacking with hydrophobic enzyme pockets compared to phenyl, as seen in analogs with improved antimicrobial activity .
- Chlorobenzyl Position : The 2-chloro substituent on the benzyl group increases lipophilicity, improving membrane permeability in cellular assays .
Advanced Question : Balancing electronic and steric effects for target specificity.
Methodological Answer :
Introducing electron-withdrawing groups (e.g., –CF₃) on the benzyl ring can modulate electron density at the thioacetamide sulfur, affecting hydrogen bonding with biological targets. Molecular docking studies on kinase inhibitors suggest that steric bulk at the pyridine-3-position reduces off-target interactions .
How should researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?
Basic Question : Standard validation steps.
Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation (e.g., CYP450-mediated oxidation of the thiophene ring) .
- Solubility Adjustments : Use co-solvents (e.g., PEG-400) or nanoparticle formulations to improve bioavailability in animal models .
Advanced Question : Mechanistic disconnects in target engagement.
Methodological Answer :
Employ biophysical techniques like surface plasmon resonance (SPR) to measure direct binding affinity to the purported target (e.g., kinase enzymes). If in vitro activity (IC₅₀) does not correlate with in vivo efficacy, perform RNA-seq or proteomic profiling to identify compensatory pathways .
What analytical methods are recommended for purity validation and stability testing?
Basic Question : Routine purity assessment.
Methodological Answer :
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient (0.1% TFA) to detect impurities >0.1%. The oxadiazole ring absorbs strongly at 254 nm .
- Karl Fischer Titration : Quantify water content (<1% for hygroscopic thioacetamide derivatives) .
Advanced Question : Detecting degradation products under stress conditions.
Methodological Answer :
Forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂, photolysis) coupled with LC-MS/MS identify labile sites. For example, the thioacetamide linkage is prone to oxidation, forming sulfoxide or sulfone derivatives, which can be minimized by adding antioxidants (e.g., BHT) during storage .
How can computational tools streamline the design of derivatives with improved pharmacokinetic profiles?
Basic Question : Predicting ADME properties.
Methodological Answer :
- QSAR Models : Use software like Schrödinger’s QikProp to predict logP (target <5), Caco-2 permeability (>50 nm/s), and CYP inhibition .
- Molecular Dynamics (MD) : Simulate membrane penetration using lipid bilayer models to optimize logD values .
Advanced Question : Mitigating toxicity risks in lead optimization.
Methodological Answer :
Derek Nexus or ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity, mutagenicity). For example, replacing the 2-chlorobenzyl group with a 3-fluorobenzyl analog reduces genotoxic alerts while maintaining potency .
What are the best practices for evaluating antimicrobial or anticancer activity in preclinical studies?
Basic Question : Standard in vitro assays.
Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
- Cancer Cell Lines : Use MTT assays on adherent lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via nonlinear regression .
Advanced Question : Addressing resistance mechanisms.
Methodological Answer :
Combine transcriptomics (e.g., CRISPR-Cas9 screens) to identify resistance genes. For example, upregulation of efflux pumps (e.g., P-gp) in resistant strains can be countered by co-administering verapamil .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
